Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride
Description
Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride is a synthetic organic compound primarily used as a building block in pharmaceutical and agrochemical research. The compound features a cyclobutyl ring substituted with a methylamino group and a tert-butyl carbamate moiety, stabilized as a hydrochloride salt.
Properties
IUPAC Name |
tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-7(6-8)11-4;/h7-8,11H,5-6H2,1-4H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKXDLZZIFTDLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)NC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride typically involves the reaction of tert-butyl carbamate with 3-(methylamino)cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Hydrolysis Reactions
The Boc group undergoes hydrolysis under acidic or basic conditions to yield free amines or other derivatives.
Notes :
-
The hydrochloride salt enhances solubility in polar solvents but requires neutralization (e.g., with NaHCO₃) for efficient Boc deprotection under basic conditions .
-
Kinetic studies on analogous carbamates show hydrolysis rates depend on steric hindrance and pH .
Alkylation and Acylation at the Methylamino Group
The secondary amine reacts with electrophiles, though its nucleophilicity is moderated by the hydrochloride salt.
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) | N-Alkylated cyclobutylcarbamate derivatives | Base (e.g., K₂CO₃), DMF, 25–60°C |
| Acylation | Acyl chlorides (e.g., AcCl) | N-Acylated cyclobutylcarbamates | Base (e.g., Et₃N), DCM, 0–25°C |
Example :
Reaction with acetyl chloride yields tert-butyl N-[3-(N-acetyl-N-methylamino)cyclobutyl]carbamate .
Ring-Opening and Elimination Reactions
The strained cyclobutane ring participates in thermal or catalytic ring-opening reactions.
| Conditions | Reagents | Products | Mechanism |
|---|---|---|---|
| Thermal (>150°C) | None | Acyclic alkene or diene derivatives | Electrocyclic ring-opening |
| Catalytic (Pd/C, H₂) | Hydrogen gas | Hydrogenated cyclobutane derivatives | Catalytic hydrogenation |
Structural Insight :
The cyclobutane ring’s angle strain (≈90°) facilitates reactivity under thermal stress, though specific data for this compound remains limited .
Oxidation and Reduction
The methylamino group and carbamate moiety exhibit redox activity.
Caution :
Reduction of carbamates to amines typically requires harsh conditions, risking decomposition of the cyclobutane ring .
Protection/Deprotection Strategies
The Boc group is selectively removable, enabling sequential functionalization:
-
Deprotection : Treat with HCl/dioxane to isolate 3-(methylamino)cyclobutylamine hydrochloride .
-
Reprotection : Re-protect with alternative groups (e.g., Fmoc, Cbz) using chloroformates .
Comparative Reactivity Table
Key differences between tert-butyl N-[3-(methylamino)cyclobutyl]carbamate and analogs:
Mechanistic Considerations
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride serves as a versatile building block in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets. The compound's ability to act as a carbamate derivative makes it useful in designing inhibitors for various enzymes, particularly those involved in metabolic pathways.
1.2 Enzyme Inhibition Studies
Recent studies have indicated that derivatives of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate can inhibit enzymes such as arginase, which is crucial in the urea cycle. Arginase inhibitors are being researched for their potential to treat conditions like cancer and cardiovascular diseases by modulating nitric oxide levels in the body .
Synthesis of Bioactive Compounds
2.1 Synthesis Pathways
The synthesis of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate involves several steps, including the coupling of cyclobutane derivatives with amines and subsequent protection/deprotection strategies. This compound can be synthesized through multi-step reactions that yield various analogs with improved pharmacological profiles .
2.2 Case Studies of Derivatives
Several derivatives of this compound have been synthesized and tested for biological activity:
- Inhibitors of Amyloidogenesis : Some derivatives have shown promise as inhibitors of amyloid beta peptide aggregation, which is significant in Alzheimer's disease research .
- Neuroprotective Agents : Compounds derived from tert-butyl N-[3-(methylamino)cyclobutyl]carbamate have demonstrated neuroprotective effects in vitro, indicating potential applications in treating neurodegenerative disorders .
Therapeutic Applications
3.1 Potential Therapeutic Uses
The therapeutic potential of tert-butyl N-[3-(methylamino)cyclobutyl]carbamate is being explored in various contexts:
- Neurological Disorders : Due to its ability to inhibit amyloid aggregation and protect neuronal cells, this compound may be developed into treatments for conditions such as Alzheimer's disease.
- Cancer Therapy : As an arginase inhibitor, it could be utilized to modulate immune responses in tumor environments, potentially enhancing the efficacy of existing cancer therapies .
Mechanism of Action
The mechanism of action of Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key analogs based on substituents, molecular properties, and applications:
Key Research Findings
Impact of Ring Size and Rigidity: Cyclobutyl derivatives (e.g., target compound) exhibit greater conformational rigidity compared to linear propyl analogs () or azetidine-containing compounds (). This rigidity may improve binding affinity to biological targets, as seen in kinase inhibitors .
Substituent Effects: Halogenation: Fluorine substitution (e.g., fluoromethyl in ) enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .
Salt Form and Purity :
- Hydrochloride salts (e.g., target compound, ) improve crystallinity and storage stability. Industrial-grade analogs are typically ≥99% pure, ensuring reliability in large-scale synthesis .
Applications: The target compound and its analogs are primarily used as intermediates in drug discovery. For example, tert-butyl [3-(methylamino)propyl]carbamate hydrochloride () is a precursor to β-lactam antibiotics, while cyclobutyl derivatives are explored in oncology and neurology .
Biological Activity
Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride, a compound with the molecular formula and a molecular weight of 200.28 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound features a tert-butyl group and a methylamino group attached to a cyclobutyl ring, which contributes to its unique pharmacological profile.
This compound is hypothesized to interact with various biological targets, including:
- Enzyme Inhibition : The carbamate moiety can act as a reversible inhibitor for certain enzymes, potentially modulating biochemical pathways related to neurotransmission and inflammation .
- Receptor Modulation : The compound may influence receptor activity by binding to specific sites, affecting signal transduction pathways .
1. Neuroprotective Effects
Recent studies have indicated that this compound exhibits neuroprotective properties, particularly in models of neurodegeneration. For instance, it has been shown to improve cell viability in astrocytes exposed to amyloid beta (Aβ) peptides, which are implicated in Alzheimer's disease. Specifically:
- Cell Viability : In vitro studies demonstrated that treatment with the compound increased astrocyte viability from 43.78% (Aβ treated) to 62.98% when co-treated with the compound .
- Oxidative Stress Reduction : The compound reduced malondialdehyde (MDA) levels, a marker of oxidative stress, indicating potential antioxidant activity .
2. Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects by modulating cytokine release in response to neurotoxic stimuli. Research suggests that it can decrease tumor necrosis factor-alpha (TNF-α) levels in treated astrocyte cultures .
Case Studies
- In Vitro Studies on Astrocytes :
- In Vivo Models :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate | Neuroprotective, Anti-inflammatory | Enzyme inhibition, Receptor modulation |
| Galantamine | Acetylcholinesterase inhibitor | Enhances cholinergic transmission |
| Donepezil | Acetylcholinesterase inhibitor | Improves cognitive function |
This table highlights the distinct biological activities of Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate compared to other known neuroprotective agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl N-[3-(methylamino)cyclobutyl]carbamate hydrochloride, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via carbamate condensation reactions. For example, coupling tert-butyl carbamate derivatives with activated intermediates (e.g., 3-(methylamino)cyclobutanol) using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents in anhydrous dichloromethane. Reaction efficiency is improved by maintaining a 1:1.2 molar ratio of amine to carbamate, stirring at 0–5°C for 12 hours, and purifying via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Optimization : Adjusting solvent polarity (e.g., DMF for higher solubility) and using catalytic DMAP (4-dimethylaminopyridine) can enhance yields .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Purity : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient, UV detection at 254 nm) to confirm ≥95% purity .
- Structural Confirmation : Perform -NMR (DMSO-d6, 400 MHz) to verify cyclobutyl proton resonances (δ 3.2–3.8 ppm) and tert-butyl group (δ 1.4 ppm). High-resolution mass spectrometry (HRMS-ESI) should match the theoretical molecular ion [M+H] .
Q. What are the critical storage conditions to ensure compound stability?
- Methodology : Store at 2–8°C in airtight, amber glass containers under nitrogen to prevent hydrolysis of the carbamate group. Avoid exposure to moisture and acidic/basic conditions, which accelerate degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Analysis : Discrepancies often arise from differences in cyclobutylamine precursor purity or coupling reagent efficiency. For example, EDCI/HOBt may yield 60–70% in anhydrous DCM, while using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in DMF can increase yields to 80–85% but risks side reactions .
- Resolution : Conduct kinetic studies (e.g., in situ -NMR monitoring) to identify rate-limiting steps and optimize reagent stoichiometry .
Q. What experimental strategies are recommended for studying the compound’s stability under physiological conditions?
- Methodology :
- pH Stability : Incubate the compound in PBS buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours. Analyze degradation via LC-MS to identify hydrolyzed products (e.g., free cyclobutylamine) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions .
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?
- Methodology : Synthesize analogs with modified cyclobutyl substituents (e.g., fluorination at C3) or alternative carbamate protecting groups (e.g., benzyl instead of tert-butyl). Test in vitro binding affinity using radioligand displacement assays (e.g., for neurotransmitter receptors) and correlate with steric/electronic parameters from DFT calculations .
Q. What analytical methods validate the compound’s compatibility with biological assays?
- Methodology :
- Solubility : Measure equilibrium solubility in assay-relevant media (e.g., DMEM + 10% FBS) using nephelometry .
- Plasma Stability : Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify remaining compound via LC-MS/MS .
Data Contradiction and Validation
Q. How should researchers address conflicting data on the compound’s reactivity with nucleophiles?
- Resolution : Replicate reactions under controlled conditions (e.g., anhydrous DMF, 25°C) using standardized nucleophiles (e.g., sodium thiophenoxide). Monitor reaction progress via -NMR to detect intermediate adducts and confirm reproducibility .
Methodological Notes
- Synthetic Caution : Tert-butyl carbamates are prone to acid-catalyzed cleavage; avoid trifluoroacetic acid (TFA) in purification unless intentional deprotection is required .
- Safety : While not classified as hazardous, use fume hoods and nitrile gloves during handling to minimize inhalation/contact risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
